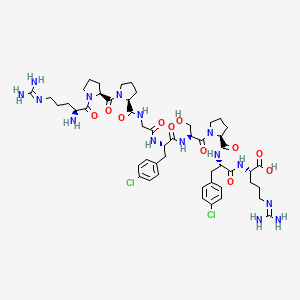
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) is a synthetic derivative of bradykinin, a peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. The incorporation of 4-chloro-L-phenylalanine at positions 5 and 8 in the bradykinin sequence is designed to enhance its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids, including 4-chloro-L-phenylalanine, using coupling reagents like HBTU or DIC. Deprotection steps are carried out using TFA, and the final peptide is cleaved from the resin and purified by HPLC.
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale, with optimizations for yield and purity. Automated peptide synthesizers and large-scale purification systems would be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized at methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using agents like DTT.
Substitution: Halogenated phenylalanine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups at the phenylalanine residues.
Scientific Research Applications
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating inflammatory responses and pain pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving bradykinin pathways, such as angioedema and hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) involves binding to bradykinin receptors (B1 and B2) on target cells. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, release of intracellular calcium, and production of nitric oxide. These events lead to vasodilation, increased vascular permeability, and pain sensation.
Comparison with Similar Compounds
Similar Compounds
Bradykinin: The parent compound, involved in similar physiological processes.
Des-Arg9-bradykinin: A derivative with a different receptor affinity profile.
[Hyp3]-bradykinin: Modified at position 3 to enhance stability.
Uniqueness
Bradykinin,5-(4-chloro-L-phenylalanine)-8-(4-chloro-L-phenylalanine)-(9ci) is unique due to the incorporation of 4-chloro-L-phenylalanine, which enhances its stability and potentially its biological activity compared to other bradykinin derivatives.
Properties
Molecular Formula |
C50H71Cl2N15O11 |
|---|---|
Molecular Weight |
1129.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H71Cl2N15O11/c51-30-15-11-28(12-16-30)24-34(61-40(69)26-60-43(72)37-8-3-22-66(37)47(76)39-10-5-23-67(39)45(74)32(53)6-1-19-58-49(54)55)41(70)64-36(27-68)46(75)65-21-4-9-38(65)44(73)63-35(25-29-13-17-31(52)18-14-29)42(71)62-33(48(77)78)7-2-20-59-50(56)57/h11-18,32-39,68H,1-10,19-27,53H2,(H,60,72)(H,61,69)(H,62,71)(H,63,73)(H,64,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
FTKLVPMLLPDOBX-FDISYFBBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















